molecular formula C9H5BrN4 B5779396 Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- CAS No. 101398-30-5

Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-

Cat. No.: B5779396
CAS No.: 101398-30-5
M. Wt: 249.07 g/mol
InChI Key: FGGIUVZITPUMMQ-UHFFFAOYSA-N
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Description

The compound "Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-" features a propanedinitrile core linked to a 2-bromophenyl group via a hydrazinylidene bridge. This structure is characteristic of mitochondrial uncouplers, which dissipate the proton gradient across the inner mitochondrial membrane, thereby disrupting oxidative phosphorylation . These analogs share the propanedinitrile-hydrazinylidene scaffold but differ in substituent groups, leading to variations in biological activity and physicochemical properties .

Properties

IUPAC Name

2-[(2-bromophenyl)hydrazinylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGIUVZITPUMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354715
Record name Propanedinitrile, [(2-bromophenyl)hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101398-30-5
Record name Propanedinitrile, [(2-bromophenyl)hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- typically involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted phenyl compounds, and oxidized products. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

The biological applications of propanedinitrile derivatives primarily revolve around their antimicrobial , antiviral , and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of propanedinitrile derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values indicating potent activity.
  • A459 (lung cancer) : Demonstrated effective inhibition of cell growth.

The mechanism of action is believed to involve the disruption of cellular processes, potentially through interactions with specific enzymes or pathways related to cancer progression .

Antimicrobial Activity

Propanedinitrile derivatives have also been evaluated for their antimicrobial properties. A series of synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The results indicated that certain derivatives exhibited stronger activity than standard antibiotics like Ciprofloxacin:

CompoundZone of Inhibition (mm)MIC (µg/ml)
2c27-2950
2d25-2925

These findings suggest that modifications to the structure can enhance antimicrobial efficacy .

Antiviral Activity

While antiviral activity has been less pronounced, some derivatives have shown moderate effects against viruses such as H5N1. The growth inhibition percentages ranged from 0% to 47%, indicating that further optimization is necessary for improved antiviral efficacy.

Case Studies and Research Findings

Several case studies have demonstrated the practical applications of propanedinitrile derivatives in drug development:

  • Case Study 1 : A study focused on synthesizing a series of hydrazone derivatives from propanedinitrile, evaluating their anticancer properties across multiple cell lines. The most active compounds were identified for further development.
  • Case Study 2 : Research on hybrid compounds combining propanedinitrile with thiazole moieties showed enhanced antimicrobial properties, suggesting that structural variations can lead to synergistic effects.

Computational Studies

Computational docking studies have been utilized to predict the binding interactions of propanedinitrile derivatives with target proteins associated with cancer and microbial resistance. These studies provide insights into the molecular dynamics and stability of the compounds within binding sites, supporting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action are still under investigation, but it is believed to affect various cellular processes through its chemical interactions.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural analogs and their substituents:

Compound Name (IUPAC) Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key References
2-[2-(2-bromophenyl)hydrazinylidene]propanedinitrile 2-bromo C10H6BrN4 277.08
FCCP (2-[2-[4-(trifluoromethoxy)phenyl]hydrazinylidene]-propanedinitrile) 4-trifluoromethoxy C10H5F3N4O 254.17
CCCP (2-[2-(3-chlorophenyl)hydrazinylidene]-propanedinitrile) 3-chloro C10H6ClN4 233.63
2-[2-(4-methoxyphenyl)hydrazinylidene]propanedinitrile 4-methoxy C10H8N4O 216.20
2-[(4-bromophenyl)(hydroxy)methylidene]propanedinitrile 4-bromo + hydroxyl C10H5BrN2O 249.06

Mitochondrial Uncoupling Efficiency

  • FCCP : Exhibits a biphasic effect on cellular respiration—stimulating oxygen consumption at low concentrations (0.1–1 μM) and inhibiting it at higher doses (3 μM) due to excessive proton leakage .
  • Target Compound : While direct data are unavailable, its structural similarity to FCCP suggests comparable biphasic behavior. However, the ortho-bromo substituent may shift the effective concentration range due to altered membrane interaction .
  • CCCP : Less potent than FCCP, requiring higher concentrations (10 μM) to achieve similar uncoupling effects, likely due to reduced lipophilicity .

Physicochemical Properties

  • Solubility: FCCP is soluble in DMSO (100 mM) and methanol but insoluble in water . The target compound’s bromine atom increases molecular weight and may reduce solubility compared to FCCP, necessitating optimization in experimental formulations.
  • Stability :
    • Hydrazinylidene derivatives are generally stable in anhydrous solvents but may degrade under acidic or aqueous conditions. The bromine atom’s inductive effect could enhance stability relative to chlorine or methoxy analogs .

Biological Activity

Introduction

Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- (CAS No. 2698-42-2), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its antibacterial and anticancer properties.

  • Molecular Formula : C10H5BrN2
  • Molecular Weight : 233.06 g/mol
  • Structure : The compound features a bromophenyl group attached to a hydrazinylidene moiety linked to propanedinitrile.

Synthesis

The synthesis of propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- typically involves the condensation of 2-bromobenzaldehyde with malononitrile in the presence of a base. The reaction pathway can be summarized as follows:

  • Formation of Hydrazone : The reaction of 2-bromobenzaldehyde with hydrazine yields a hydrazone intermediate.
  • Cyclization : Subsequent treatment with malononitrile leads to the formation of the final product through cyclization.

Antibacterial Activity

Research indicates that compounds similar to propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to standard antibiotics.

Bacteria Tested Activity Observed Reference
Staphylococcus aureusEffective inhibition
Escherichia coliModerate activity
Proteus mirabilisSignificant activity

Anticancer Activity

The anticancer potential of propanedinitrile derivatives has also been explored. In vitro studies have shown that certain analogues can inhibit the growth of cancer cell lines, including colon carcinoma and breast cancer cells.

Cell Line Tested IC50 (µM) Effectiveness
HCT-15 (Colon Carcinoma)<10High efficacy
A-431 (Skin Carcinoma)<20Moderate efficacy

The structure-activity relationship (SAR) analysis suggests that the presence of the bromophenyl group significantly enhances the cytotoxic activity against these cancer cell lines .

Case Studies

  • Antibacterial Study : A study conducted on a series of hydrazone derivatives, including propanedinitrile analogues, demonstrated their effectiveness against antibiotic-resistant strains of bacteria. The study showed that modifications in the phenyl ring could enhance antibacterial properties .
  • Anticancer Research : In another study focusing on thiazole-integrated compounds, derivatives similar to propanedinitrile were found to exhibit potent anticancer activity against various human cancer cell lines. The presence of electron-withdrawing groups was identified as crucial for enhancing activity .

Q & A

Q. What are the optimal synthetic routes for Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-?

The synthesis typically involves coupling 2-bromophenylhydrazine with malononitrile under acidic or catalytic conditions. Key steps include:

  • Reagent selection : Use ethanol or methanol as solvents with mild acids (e.g., acetic acid) to facilitate hydrazone formation.
  • Temperature control : Reactions are conducted at 60–80°C to balance yield and purity.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended. Similar protocols for hydrazinylidene derivatives are validated in studies using malononitrile and arylhydrazines .
Example Reaction Conditions
Reactants: 2-bromophenylhydrazine, malononitrile
Solvent: Ethanol
Catalyst: Acetic acid (0.1 eq)
Temperature: 70°C, 6 hours
Yield: ~75% (reported for analogous compounds)

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydrazone connectivity and aromatic substitution patterns. The hydrazinylidene proton appears as a singlet near δ 8.5–9.0 ppm .
  • IR Spectroscopy : Stretching frequencies for nitrile groups (C≡N) are observed at 2200–2250 cm1^{-1}, while N–H vibrations appear at 3200–3350 cm1^{-1}.
  • X-ray Crystallography : ORTEP-III software (with GUI) enables precise 3D structure determination, resolving bond angles and dihedral angles critical for confirming stereochemistry .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : C10_{10}H5_{5}BrN4_{4} (derived from analogous structures in ).
  • Molecular weight : ~293.08 g/mol.
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Thermal stability : Decomposes above 200°C, as observed via TGA-DSC analysis in related hydrazone derivatives .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). This predicts charge-transfer interactions and nucleophilic/electrophilic sites .
  • QSPR Models : Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., bromine position) with properties like dipole moment and polarizability.
  • Neural Networks : Predict spectroscopic signatures (e.g., UV-Vis absorption maxima) using training datasets from similar nitrile-hydrazone systems .

Q. What mechanistic insights explain its reactivity in substitution and cycloaddition reactions?

  • Nucleophilic Substitution : The hydrazinylidene group acts as an electron-withdrawing moiety, activating the bromophenyl ring for SNAr reactions with amines or thiols. Kinetic studies suggest a two-step mechanism involving Meisenheimer complex formation .
  • Cycloaddition : The nitrile groups participate in [3+2] cycloadditions with azides, forming tetrazole derivatives. Solvent polarity (e.g., DMF vs. toluene) significantly impacts reaction rates .

Q. How can conflicting data on biological activity be resolved?

  • Controlled Assays : Reproduce studies under standardized conditions (e.g., fixed pH, temperature, and cell lines).
  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives with varying substituents (e.g., 2-bromo vs. 4-bromo analogs) to isolate electronic or steric effects .
  • Computational Validation : Molecular docking (using MOE or AutoDock) identifies potential protein targets (e.g., kinases) and reconciles discrepancies in IC50_{50} values .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data?

  • Variable Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., CDCl3_3 vs. DMSO-d6_6). Cross-reference data using identical solvents .
  • Crystallographic Artifacts : Use single-crystal XRD (via ORTEP-III) to resolve ambiguities in bond lengths/angles caused by powder diffraction noise .

Q. Why do synthetic yields vary across studies?

  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl2_2) or organocatalysts to improve efficiency.
  • Side Reactions : Monitor byproducts (e.g., hydrolysis of nitriles to amides) via LC-MS and adjust reaction time/temperature .

Methodological Resources

  • Structural Visualization : Use ORTEP-3 for crystallographic rendering .
  • Data Repositories : RCSB Protein Data Bank for comparative ligand-protein interaction studies .
  • Spectral Libraries : EPA/NIH Mass Spectral Database for validating fragmentation patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-
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Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-

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